molecular formula C28H27N3O B2897988 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-53-7

1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2897988
CAS RN: 901264-53-7
M. Wt: 421.544
InChI Key: SQJOWEKMAJBUDD-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a pyrazoloquinoline derivative that exhibits promising biological activity, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Quinoline Derivatives in Scientific Research

Quinoline and its derivatives, including pyrazoloquinolines, have been extensively investigated for their diverse applications in scientific research. These compounds are recognized for their utility in medicinal chemistry, optoelectronics, corrosion inhibition, and as biological active agents, among other fields.

Medicinal Chemistry Applications

Quinoline derivatives exhibit a broad spectrum of biological activities, making them valuable in the development of new therapeutic agents. For instance, these compounds have shown significant anticancer, antibacterial, anti-inflammatory, and antimalarial properties. Their structural diversity allows for the design of molecules with targeted action mechanisms, contributing to the advancement of drug discovery and development processes (Pereira et al., 2015).

Optoelectronic Materials

Quinoline and quinazoline derivatives have been identified as promising candidates for the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, demonstrate potential in applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Their ability to form stable chelating complexes and exhibit electroluminescent properties highlights their significance in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives are also known for their anticorrosive properties. These compounds effectively prevent metallic corrosion by forming stable complexes with surface metallic atoms. This property is particularly valuable in industrial applications, where corrosion resistance is crucial for maintaining the integrity and longevity of metal structures (Verma et al., 2020).

Biological Active Agents

Beyond their medicinal applications, quinoline and quinazoline derivatives serve as potent biological active agents. They have been explored for antimicrobial, antifungal, and antiviral activities, among others. The versatility of these compounds in addressing a wide range of biological targets underscores their potential in contributing to the development of new treatments for various diseases (Shang et al., 2018).

properties

IUPAC Name

1-(4-tert-butylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c1-5-32-22-15-16-25-23(17-22)27-24(18-29-25)26(19-9-7-6-8-10-19)30-31(27)21-13-11-20(12-14-21)28(2,3)4/h6-18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJOWEKMAJBUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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